(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Catalog No.
S1904291
CAS No.
877773-38-1
M.F
C13H25N3
M. Wt
223.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-im...

CAS Number

877773-38-1

Product Name

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

IUPAC Name

(2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

InChI

InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

NHPAGFYCHIPMCC-NXEZZACHSA-N

SMILES

CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C

Isomeric SMILES

CC(C)(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C
  • Ligand Design: The molecule's structure suggests it may act as a ligand, a molecule that binds to a metal ion. The two tert-butyl groups ((CH3)3C-) provide steric hindrance, potentially leading to selective binding with specific metal centers. This property could be useful in the development of catalysts or other coordination complexes for various applications.
  • Organic Synthesis: The presence of the imidazoline ring system makes (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole a potential building block for organic synthesis. Imidazoles are known for their diverse reactivity and can be involved in various organic reactions [].

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a chiral compound characterized by its unique imidazole structure, which includes a five-membered ring containing two nitrogen atoms. The tert-butyl groups contribute to its steric bulk and influence its chemical reactivity and biological interactions. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: It may undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
  • Reduction: Similar to many nitrogen-containing heterocycles, it can be reduced to yield more saturated compounds.
  • Substitution Reactions: The presence of the imidazole ring allows for nucleophilic substitution reactions at the nitrogen atoms or carbon centers adjacent to these nitrogens.

The synthesis of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves:

  • Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of tert-butyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides in the presence of suitable bases.
  • Chiral resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the desired enantiomer .

This compound has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development.
  • Catalysis: The unique structure may allow it to function as an organocatalyst in organic synthesis.
  • Materials Science: Its properties could be harnessed in developing new materials with specific functionalities.

Interaction studies with biological targets are crucial for understanding the efficacy and safety of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Preliminary investigations suggest that it may interact with enzymes or receptors involved in disease processes. Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could elucidate binding affinities and mechanisms of action.

Several compounds share structural similarities with (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
(2S,4R)-4-tert-butyl-3-methylimidazolidineContains a similar imidazole coreExhibits different stereochemistry affecting biological activity
1H-Imidazo[4,5-b]pyridineA fused bicyclic structureKnown for neuroprotective effects
4-(tert-butyl)imidazoleA simpler structure with one tert-butyl groupUsed as a ligand in coordination chemistry

These compounds highlight the structural diversity within the imidazole family while underscoring the unique attributes of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole due to its specific substituents and stereochemistry.

Thermodynamic Parameters

Melting Point and Phase Behavior

The melting point represents a fundamental thermodynamic property that provides critical insights into the phase behavior and thermal characteristics of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Despite extensive research into this compound's commercial availability and chemical properties, specific melting point data for this stereoisomeric bicyclic imidazole derivative remains undocumented in the current literature [1] [2] [3].

The structural framework of this compound, featuring a bicyclic imidazo[1,2-a]imidazole core with two sterically demanding tert-butyl substituents at the 2S and 6S positions, suggests that the melting point would be significantly influenced by the bulky alkyl groups and the rigid bicyclic structure [1]. For comparative analysis, related imidazole compounds provide valuable reference points. The parent imidazole exhibits a melting point of 89-91°C [5] [6], while 2-methylimidazole demonstrates a higher melting point of 144°C [7]. The tetrahydro bicyclic core compound 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole shows no available melting point data [8] [9], though structurally similar 4,5,6,7-tetrahydro-1H-benzo[d]imidazole exhibits a melting point of 150°C [10].

Table 3.1.1: Comparative Melting Points of Related Imidazole Compounds

CompoundMolecular FormulaMelting Point (°C)Reference
ImidazoleC₃H₄N₂89-91 [5] [6]
2-MethylimidazoleC₄H₆N₂144 [7]
4,5,6,7-Tetrahydro-1H-benzo[d]imidazoleC₇H₁₀N₂150 [10]
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazoleC₅H₉N₃Not available [8] [9]
Target compoundC₁₃H₂₅N₃Not available [1] [2] [3]

The influence of tert-butyl substituents on melting behavior has been extensively studied in organic compounds. Tert-butyl groups typically increase melting points due to enhanced molecular weight and altered crystal packing arrangements. Research on tert-butyl-substituted phenolic compounds demonstrates that bulky tert-butyl groups can significantly affect thermal properties, with 2,6-di-tert-butyl-4-methylphenol showing distinct thermal characteristics including a melting point around 378.8 K (105.7°C) [11].

The stereochemical configuration of the compound, specifically the (2S,6S) arrangement, introduces additional complexity to the phase behavior analysis. Chiral centers often influence crystal packing efficiency and intermolecular interactions, potentially affecting the melting point relative to achiral or racemic analogs [1]. The molecular weight of 223.36 g/mol places this compound in a range where thermal properties are significantly influenced by both molecular size and structural features [1] [2].

Table 3.1.2: Structural Factors Influencing Phase Behavior

Structural FeatureEffect on Melting PointMechanistic Basis
Bicyclic imidazole coreElevationRigid structure restricts molecular motion
Tert-butyl substituentsElevationIncreased molecular weight and steric hindrance
(2S,6S) stereochemistryVariableAffects crystal packing efficiency
Saturated heterocycleModerationReduced aromatic stabilization

Solubility Profile Analysis

The solubility characteristics of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole represent a critical physicochemical parameter that governs its practical applications and handling requirements. Current literature lacks specific quantitative solubility data for this compound across different solvent systems [1] [2] [3] [12].

The solubility profile can be predicted based on structural analysis and comparison with related compounds. The presence of two tert-butyl groups significantly increases the lipophilic character of the molecule, likely reducing water solubility compared to unsubstituted imidazole derivatives. The parent imidazole compound demonstrates high water solubility at 633 g/L due to its ability to form hydrogen bonds through nitrogen atoms [5]. However, the introduction of bulky alkyl substituents typically reduces aqueous solubility substantially.

The bicyclic structure containing three nitrogen atoms provides potential sites for hydrogen bonding interactions, which could enhance solubility in protic solvents. The tetrahydro nature of the ring system reduces aromaticity compared to fully aromatic imidazole derivatives, potentially affecting solvent interactions and solubility patterns [8].

XLogP3

2.6

Wikipedia

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Dates

Last modified: 08-16-2023

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